molecular formula C9H5F9N2O2 B14243003 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane CAS No. 306976-22-7

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane

Cat. No.: B14243003
CAS No.: 306976-22-7
M. Wt: 344.13 g/mol
InChI Key: OHPLOIJMWHYFKT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and two isocyanate groups. This compound is of interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane typically involves the introduction of fluorine atoms and isocyanate groups into a heptane backbone. One common method involves the fluorination of heptane derivatives followed by the introduction of isocyanate groups through reactions with phosgene or other isocyanate precursors. Industrial production methods may involve electrochemical fluorination or other advanced techniques to achieve high yields and purity.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the isocyanate groups into amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.

    Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane involves its interaction with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable urethane or urea linkages. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, affecting its interactions with biological membranes and other molecular structures.

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane can be compared with other fluorinated isocyanates, such as:

    1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: Similar in fluorination but contains an iodine atom instead of isocyanate groups.

    1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Contains a methoxy group instead of isocyanate groups.

    Nonafluorobutanesulfonyl fluoride: Contains a sulfonyl fluoride group, used as a sulfonylation reagent. The uniqueness of this compound lies in its combination of multiple fluorine atoms and reactive isocyanate groups, making it versatile for various applications.

Properties

CAS No.

306976-22-7

Molecular Formula

C9H5F9N2O2

Molecular Weight

344.13 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-7,7-diisocyanatoheptane

InChI

InChI=1S/C9H5F9N2O2/c10-6(11,2-1-5(19-3-21)20-4-22)7(12,13)8(14,15)9(16,17)18/h5H,1-2H2

InChI Key

OHPLOIJMWHYFKT-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(N=C=O)N=C=O

Origin of Product

United States

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